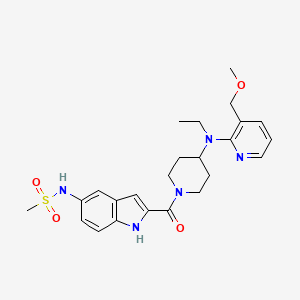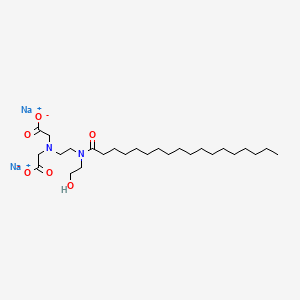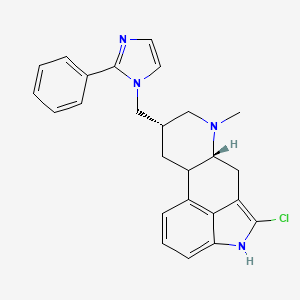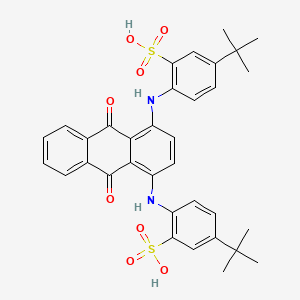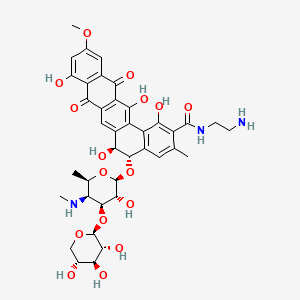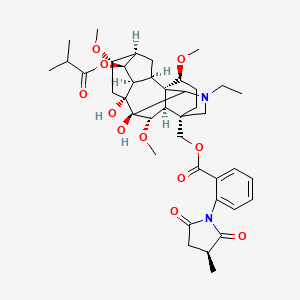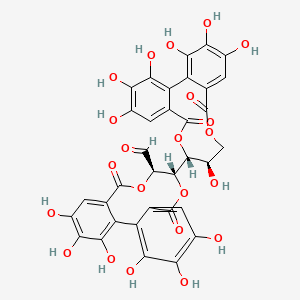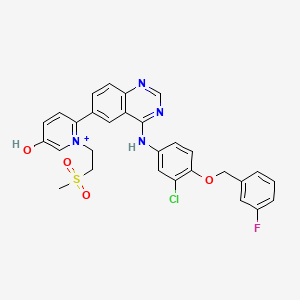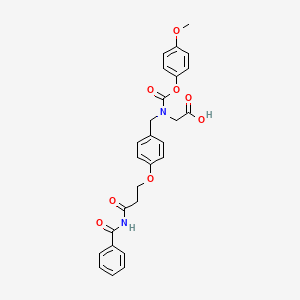
Muraglitazar metabolite M9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Muraglitazar metabolite M9 is a derivative of Muraglitazar, a dual activator of peroxisome proliferator-activated receptors alpha and gamma. Muraglitazar is primarily investigated for its potential in treating type 2 diabetes due to its glucose- and lipid-lowering effects. Metabolite M9 is one of the oxidative metabolites formed during the metabolism of Muraglitazar in the human body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Muraglitazar metabolite M9 involves microbial bioreactors using strains such as Cunninghamella elegans and Saccharopolyspora hirsuta. These strains produce metabolites that mimic human oxidative metabolites. The process involves incubating Muraglitazar with these microbial strains under controlled conditions, followed by isolation and purification using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analysis .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily studied in research settings. the use of microbial bioreactors and advanced chromatographic techniques suggests a scalable approach for producing this metabolite in larger quantities for research purposes .
化学反応の分析
Types of Reactions
Muraglitazar metabolite M9 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Hydroxylation: Addition of hydroxyl groups.
O-demethylation: Removal of methyl groups from oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as cytochrome P450 enzymes.
Microbial strains: Cunninghamella elegans and Saccharopolyspora hirsuta.
Solvents: Methanol, ethyl acetate, and tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include various hydroxylated and demethylated derivatives of Muraglitazar, with this compound being one of the prominent oxidative metabolites .
科学的研究の応用
Muraglitazar metabolite M9 has several scientific research applications:
Chemistry: Used to study the metabolic pathways and structural elucidation of drug metabolites.
Biology: Helps in understanding the biological activity and toxicity of drug metabolites.
Medicine: Investigated for its potential effects and safety profile in the treatment of type 2 diabetes.
Industry: Utilized in the development of analytical methods for drug metabolism studies
作用機序
Muraglitazar metabolite M9 exerts its effects through the activation of peroxisome proliferator-activated receptors alpha and gamma. These receptors play a crucial role in regulating glucose and lipid metabolism. The metabolite interacts with these receptors, modulating the expression of genes involved in glucose and lipid homeostasis .
類似化合物との比較
Similar Compounds
Rosiglitazar: Another dual activator of peroxisome proliferator-activated receptors alpha and gamma.
Pioglitazone: A selective activator of peroxisome proliferator-activated receptor gamma.
Troglitazone: A thiazolidinedione class drug with similar receptor activation properties.
Uniqueness
Muraglitazar metabolite M9 is unique due to its specific oxidative modifications, which provide insights into the metabolic fate of Muraglitazar. Its dual receptor activation profile distinguishes it from other compounds that may selectively activate only one type of receptor .
特性
CAS番号 |
875430-22-1 |
|---|---|
分子式 |
C27H26N2O8 |
分子量 |
506.5 g/mol |
IUPAC名 |
2-[[4-(3-benzamido-3-oxopropoxy)phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C27H26N2O8/c1-35-21-11-13-23(14-12-21)37-27(34)29(18-25(31)32)17-19-7-9-22(10-8-19)36-16-15-24(30)28-26(33)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,31,32)(H,28,30,33) |
InChIキー |
BCPYRWFJFPXIAV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)OCCC(=O)NC(=O)C3=CC=CC=C3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


